1,4-Naphthoquinone

Overview

Description

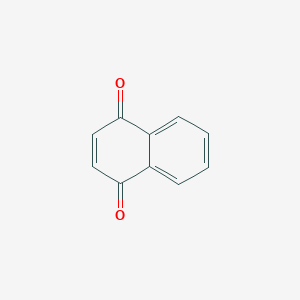

1,4-Naphthoquinone (1,4-NQ) is a bicyclic aromatic compound with carbonyl groups at the 1- and 4-positions of the naphthalene ring. It is a ubiquitous scaffold in natural products such as lawsone (henna dye), juglone (walnut extract), plumbagin (Plumbago species), and lapachol (tabebuia tree) . These compounds exhibit diverse pharmacological activities, including anticancer, antimicrobial, antimalarial, and antioxidant properties . Synthetic derivatives of 1,4-NQ are extensively studied to improve solubility, bioavailability, and target specificity while reducing toxicity .

Scientific Research Applications

Biological Properties

1,4-Naphthoquinone exhibits a wide range of biological activities, making it a compound of interest in pharmacology. Key properties include:

- Antimicrobial Activity : Various studies have demonstrated that this compound and its derivatives possess strong antibacterial and antifungal properties. For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 15.625 to 500 µmol/L against several bacterial strains .

- Antitumor Activity : Research indicates that compounds derived from this compound exhibit significant antitumor effects, particularly against acute myeloid leukemia (AML). The mechanisms involve various signaling pathways related to cancer progression and apoptosis .

- Neuroprotective Effects : Recent findings suggest that this compound can protect against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

- Cardioprotective Properties : The compound has been shown to offer protection against ischemic damage in cardiac tissues, highlighting its potential in treating cardiovascular diseases .

Synthesis of Derivatives

The synthesis of this compound derivatives has been a focal point for enhancing its biological activity. Modifications often involve the introduction of functional groups that can improve solubility and bioactivity:

- Hydroxy and Amino Substituents : The incorporation of hydroxy groups has been linked to increased antioxidant activity. Amino-substituted derivatives have shown enhanced antimalarial and antitumor activities .

- Hybrid Compounds : New classes of hybrid compounds combining this compound with other pharmacophores have been developed to target specific diseases more effectively. These hybrids have demonstrated improved potency against various pathogens and cancer cell lines .

Therapeutic Applications

The therapeutic potential of this compound extends across multiple domains:

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells and inhibit tumor growth, this compound is being investigated as a candidate for cancer treatment. Its action on specific molecular targets involved in cancer signaling pathways is a key area of research .

- Antimicrobial Treatment : The strong antibacterial and antifungal properties make it a viable candidate for developing new antimicrobial agents. Its effectiveness against drug-resistant strains is particularly noteworthy .

- Neurodegenerative Disease Management : The neuroprotective effects suggest potential applications in treating conditions like Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation .

Data Tables

The following table summarizes the biological activities associated with various derivatives of this compound:

| Derivative | Activity Type | MIC/EC50 Values | Notes |

|---|---|---|---|

| 2-Hydroxy-1,4-naphthoquinone | Antimicrobial | 15.625 - 500 µmol/L | Effective against multiple bacterial strains |

| Aminonaphthoquinone | Antitumor | Varies by structure | Enhanced activity against AML |

| Hydroxy-substituted | Antioxidant | High | Improved free radical scavenging |

| Hybrid compounds | Targeted therapy | Varies | Specific for cancer pathways |

Case Studies

Several case studies highlight the applications of this compound:

- Case Study on Neuroprotection : A study demonstrated that treatment with this compound derivatives significantly reduced neuronal cell death in models of oxidative stress. This suggests potential for developing neuroprotective drugs aimed at neurodegenerative disorders .

- Antimicrobial Development : Research into the synthesis of new naphthoquinone derivatives revealed promising results against resistant strains of bacteria such as Mycobacterium tuberculosis. These findings support the ongoing development of naphthoquinones as novel antibiotics .

Mechanism of Action

Naphthalene-1,4-Dione exerts its effects through several mechanisms:

Redox Properties: The compound’s redox properties are crucial for its biological activity.

Enzyme Inhibition: Naphthalene-1,4-Dione inhibits monoamine oxidase and DNA topoisomerase activities, which are associated with its antitumoral properties.

Comparison with Similar Compounds

Structural Comparison with Naphthoquinone Isomers

Naphthoquinones exist in three primary isomeric forms: 1,4-naphthoquinone, 1,2-naphthoquinone, and 2,6-naphthoquinone.

Table 1: Structural and Functional Differences Among Naphthoquinone Isomers

The 1,4-isomer dominates pharmacological research due to its stability, redox versatility, and ease of functionalization at C2 and C3 positions, which enhance interactions with biological targets like kinases and DNA .

Natural Derivatives

- Plumbagin : A 5-hydroxy-1,4-NQ derivative from Plumbago species. Exhibits potent anticancer activity by inducing ROS-mediated apoptosis and inhibiting NF-κB signaling .

- Juglone : A 5-hydroxy-1,4-NQ with herbicidal and antifungal properties. Its toxicity limits therapeutic use but inspires synthetic analogs .

- Lapachol : A 2-hydroxy-3-prenyl-1,4-NQ with antimalarial activity. Clinical use is restricted due to poor solubility .

Table 2: Key Derivatives of this compound and Their Activities

Anticancer Activity

1,4-NQ derivatives induce apoptosis via multiple pathways:

- Redox Cycling : Generates ROS, causing oxidative stress (e.g., plumbagin) .

- Kinase Inhibition: Blocks EGFR, JAK2, and HSP90AA1 signaling (e.g., 2-chloro-3-anilino derivatives) .

- DNA Interaction : Intercalation and topoisomerase inhibition (e.g., anthracyclines like doxorubicin) .

In contrast, 1,2-NQ and 2,6-NQ isomers are less studied but show niche applications. For example, 2,6-NQ derivatives are explored for photodynamic therapy due to unique absorbance profiles .

Antimicrobial Activity

- 1,4-NQ Derivatives : 2-Hydroxy-3-aziridinyl-1,4-NQ inhibits Candida albicans (MIC = 4 µg/mL) by targeting fungal cytochrome P450 .

- Juglone : Effective against Gram-positive bacteria but toxic to mammalian cells .

Pharmacokinetic and Toxicity Profiles

- Natural 1,4-NQ : Poor solubility (e.g., lapachol) and dose-dependent toxicity (e.g., juglone) limit clinical use .

- Synthetic Derivatives : Improved solubility (e.g., thymidine hybrids) and reduced off-target effects via C3 modifications . Toxicity varies; Mannich bases show lower hepatotoxicity than plumbagin .

Biological Activity

1,4-Naphthoquinone (1,4-NQ) is a naturally occurring compound derived from naphthalene, recognized for its diverse biological activities. This compound and its derivatives have garnered significant attention in pharmacological research due to their potential therapeutic applications, particularly in antimicrobial, anticancer, and neuroprotective contexts. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

This compound is characterized by its ability to accept electrons, which facilitates the generation of reactive oxygen species (ROS). This property is critical for its biological activity, as ROS can induce oxidative stress leading to cellular damage and apoptosis in various cell types . The cytotoxic effects of 1,4-NQ are often linked to its ability to disrupt cellular processes and promote DNA damage .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Recent studies have reported:

- Minimum Inhibitory Concentration (MIC) : Various derivatives of 1,4-NQ have demonstrated strong antibacterial activity with MIC values ranging from 15.625 to 500 μmol/L against Staphylococcus aureus and Escherichia coli.

- Mechanism : The antimicrobial action is primarily attributed to enhanced ROS production leading to bacterial cell death. The compounds also show potential in inhibiting biofilm formation, which is crucial for treating chronic infections .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (μmol/L) | Target Pathogen |

|---|---|---|

| Juglone (1a) | ≤ 0.125 | Staphylococcus aureus |

| 5,8-Dimethoxy-1,4-naphthoquinone (1f) | ≤ 0.125 | Staphylococcus aureus |

| 7-Methyl-5-acetoxy-1,4-naphthoquinone (3c) | ≤ 0.125 | Staphylococcus aureus |

| Ciprofloxacin | Standard | Various |

Antitumor Activity

The antitumor effects of this compound have been extensively studied. Research indicates that:

- Cytotoxicity : 1,4-NQ exhibits potent cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and ROS generation .

- Specific Cancer Types : Notably effective against acute myeloid leukemia (AML), where it has been shown to interact with key molecular targets involved in cancer progression .

Case Study: Acute Myeloid Leukemia

A recent study utilized network pharmacology and molecular docking techniques to investigate the effects of this compound derivatives on AML. Key findings include:

- Core Targets : STAT3, TLR4, MMP9 were identified as significant targets.

- Pathway Analysis : Enrichment analysis revealed involvement in multiple cancer-related pathways .

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties:

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing bioactive 1,4-naphthoquinone derivatives?

Common methods include tandem reactions, metal-catalyzed processes, and multicomponent domino reactions. Environmentally friendly approaches (e.g., NH4OAc catalysis) and chemoenzymatic methods are also employed to improve efficiency and reduce waste. Microwave-assisted synthesis is notable for accelerating reactions, though limitations exist in introducing hydroxy or heterocyclic substituents .

Q. How do structural modifications at the 2- and 3-positions influence biological activity?

Electron-donating groups (e.g., hydroxyl, amino) or weak electron-withdrawing groups at these positions enhance hydrogen-bonding capacity, improving interactions with biological targets. For example, 2-hydroxy derivatives exhibit potent antibacterial activity by inducing ROS-mediated DNA damage, while sulfur-containing substituents often outperform amino groups in antimicrobial efficacy .

Q. What mechanisms underlie the antibacterial activity of this compound derivatives?

Key mechanisms include ROS generation, RecA protein downregulation (impairing DNA repair), and disruption of microbial redox homeostasis. Juglone derivatives, for instance, cause oxidative stress and DNA damage in bacteria, validated via ROS scavenger assays and transcriptional profiling .

Q. How can researchers assess the purity of synthesized this compound compounds?

Thin-layer chromatography (TLC) and column chromatography are standard for purity evaluation. TLC using silica plates with dichloromethane/ethyl acetate (1:1) effectively separates impurities, while column chromatography with silica gel refines crude products. Impurities often exhibit lower Rf values due to reduced solubility .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data for this compound derivatives be resolved?

Discrepancies arise from substituent effects and cell-type specificity. For example, 2-hydroxy derivatives show selective toxicity toward cancer cells via ROS-mediated apoptosis, while glycosylation (e.g., acetylated glucose) improves solubility and reduces off-target effects. Systematic profiling using ROS scavengers (e.g., NAC) and apoptosis inhibitors (e.g., Z-VAD-FMK) can clarify mechanisms .

Q. What strategies optimize catalytic C–H activation for functionalizing 1,4-naphthoquinones?

Rhodium(III) or rhenium(II) catalysts enable regioselective C-5 alkylation or oxygenation. Key parameters include solvent polarity (e.g., DCE), oxidants (AgOAc), and temperature (80–100°C). Screening additives like PivOH improves yields, particularly for acrylate or hydroxyl group introductions .

Q. How can researchers design this compound derivatives with reduced off-target toxicity?

Structural tuning via glycosylation or fluorination minimizes nonspecific interactions. For example, this compound glycosides exhibit enhanced tumor selectivity and lower hemolytic activity. Computational modeling (e.g., DFT studies) predicts antioxidant capacity and guides substituent selection .

Q. What experimental challenges arise in multicomponent reactions for naphthoquinone hybrids?

Limitations include incompatibility with hydroxy or trimethoxy substituents in microwave-assisted protocols. Alternatives like stepwise synthesis or enzymatic catalysis (e.g., laccase-mediated coupling) overcome steric hindrance. Reaction monitoring via HPLC-MS ensures intermediate stability .

Q. How do 1,4-naphthoquinones synergize with existing therapeutics?

Co-administration with antibiotics (e.g., β-lactams) enhances efficacy against resistant strains by disrupting bacterial membranes. In vitro synergy assays (e.g., checkerboard method) quantify fractional inhibitory concentration indices (FICI) to identify potent combinations .

Q. What role do this compound glycosides play in improving pharmacological profiles?

Glycosides enhance water solubility and bioavailability. Acetylated d-glucose derivatives, for instance, increase antitumor activity by facilitating cellular uptake. Synthetic routes involve Koenigs-Knorr glycosylation or enzymatic transglycosylation, followed by in vivo pharmacokinetic studies .

Q. Methodological Considerations

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) or electron paramagnetic resonance (EPR) to quantify oxidative stress.

- Cytotoxicity Screening : Employ MTT assays with IC50 calculations and selectivity indices (e.g., normal vs. cancer cell lines).

- Structural Confirmation : Combine NMR, HRMS, and X-ray crystallography for unambiguous characterization.

Properties

IUPAC Name |

naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRASJONUBLZVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=O)C=CC(=O)C2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2 | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040704 | |

| Record name | 1,4-Naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-naphthoquinone appears as yellow needles or brownish green powder with an odor of benzoquinone. (NTP, 1992), Dry Powder, Yellow solid with a pungent odor; [ICSC] "Begins to sublimes below 100 deg C." [Merck Index], YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Naphthalenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Naphthoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes below 212 °F (NTP, 1992), Sublimes | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alkali hydroxide soln; sparingly sol in cold water; slightly sol in petroleum ether; freely sol in carbon disulfide, acetic acid, hot alcohol, ether, benzene, and chloroform, Very soluble in alkali hydroxide solutions., Volatile with steam., In water, 0.35 g/100 ml at 25 °C, Solubility in water, g/100ml at 25 °C: 0.35 | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.422 (NTP, 1992) - Denser than water; will sink, 1.422, 1.4 g/cm³ | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.5 | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00018 [mmHg], 2.6 Pa at 50 °C (= 0.0195 mm Hg at 50 °C), Vapor pressure, Pa at 50 °C: 2.6 | |

| Record name | 1,4-Naphthoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Quinones are alpha-beta-unsaturated ketones & react with sulfhydryl groups. ... Critical biochem lesion ... /involves/ -SH groups of enzymes such as amylase & carboxylase which are inhibited by quinones. Overall mechanism may involve binding of enzyme to quinone nucleus by substitution or addition at the double bond, an oxidative reaction with -SH group, & change in redox potential. /Quinones/, The mechanism of the toxicity of 1-naphthol in isolated rat hepatocyte was related to the formation of active oxygen species and the creation of an oxidative stress. Dicoumarol potentiated the cytotoxicity of 1-naphthoI by inhibiting DT-diaphorase and making more naphthoquinone metabolites available for redox cycling. /Naphthoquinone metabolites/, The possible mechanisms of naphthoquinone-induced toxicity to isolated hepatocytes were investigated by using three structurally-related naphthoquinones, 1,4-naphthoquinone (1,4-NQ), 2-methyl-1,4-naphthoquinone, and 2,3-dimethyl-1,4-naphthoquinone (2,3-diMe-1,4-NQ). 1,4-NQ was more toxic than 2-Me-1,4-NQ whereas 2,3-diMe-1,4-NQ did not cause cell death solubility-limited concentrations used. All three naphthoquinones extensively depleted intracellular GSH. However, the depletion of GSH induced by 1,4-NQ and 2-Me-1,4-NQ prior to cell death was more rapid and extensive than that induced by the non-toxic 2,3-diMe-1,4-NQ. Further studies demonstrated that 2,3-diMe-1,4-NQ was cytotoxic in the presence of dicoumarol, a cmpd which also potentiates the cytotoxicity of 1,4-NQ and 2-Me-1,4-NQ. To investigate the differential cytotoxicity of these three naphthoquinones, their relative capacities to redox cycle and to bind covalently to cellular nucleophiles were assessed. Redox cycling was investigated by using rat liver microsomes where the order of potency for quinone-stimulated redox cycling was 1,4-NQ ... 2-Me-1,4-NQ ... and 2,3-diMe-1,4-NQ as indicated by non-stoichiometric amounts of NADPH oxidation and O consumption. NADPH-cytochrome p450 reductase was implicated as the enzyme primarily responsible for naphthoquinone-stimulated redox cycling. The reactivity of the naphthoquinones with GSH and, by implication, with other cellular nucleophiles was 1,4-NQ > 2-Me-1,4-NQ and much > 2,3-diMe-1,4-NQ. Overall, these studies indicate that 2,3-diMe-1,4-NQ is not cytotoxic (except in the presence of dicoumarol) and this lack of toxicity may be related either to its lesser capacity to redox cycle and/or its inability to react directly with cellular nucleophiles., Mechanisms by which quinones of varying reactivity alter mitochondrial membrane permeability were examined. Rat liver mitochondria were incubated with 0 to 10-3 molar (M) menadione (MQ), 1,4-naphthoquinone (NQ), 1,4-benzoquinone (BQ), 2,3-dimethoxy-1,4-naphthoquinone (DiOMeNQ), or 2,3-dimethyl-1,4-naphthoquinone (DiMeNQ) for 3 minutes after which 0 or 20 uM calcium-chloride was added. Release of calcium-ion (Ca2+) was monitored for 28 minutes. The effects on the state of polarization of the mitochondrial membrane and induction of mitochondrial swelling were determined. MQ, NQ, BQ, DiOMeNQ, and DiMeNQ accumulated all of the added Ca2+, but then released it following a lag period which decreased with increasing concentration. The concentrations inducing 50% Ca2+ release were: NQ, 1.6 uM; BQ, 5.3 uM; MQ, 41.6 uM; DiOMeNQ, 89.9 uM; and DiMeNQ 232.7 uM. The release of Ca2+ was accompanied by depolarization of the membrane potential and induction of mitochondrial swelling. Rat liver mitochondria were pretreated with 0.2 millimolar potassium-cyanide, then treated with 0 to 10-3 M NQ, BQ, MQ, DiOMeNQ, or DiMeNQ. Redox recycling reactivity of the compounds was assessed by measuring the rates of cyanide insensitive oxygen consumption (CIOC). All compounds except BQ caused concentration dependent increases in CIOC. MQ, DiOMeNQ, and DiMeNQ at their EC50s for Ca2+ release induced similar rates of CIOC. BQ and NQ induced very little CIOC at their EC50s. Rat liver mitochondria were pretreated with 0 or 400 nanomolar cyclosporin-A (cycA) and then incubated with NQ, BQ, MQ, DiOMeNQ, or DiMeNQ at their EC50s for Ca2+ release. This was followed by addition of 70 uM calcium-chloride. CycA completely inhibited release of Ca2+ by NQ, MQ, DiOMeNQ, and DiMeNQ. BQ accumulated very little Ca2+ before releasing it; however, the rate of release was slowed by cycA. The authors conclude that quinones that can undergo redox recycling (DiOMeNQ, DiMeNQ, MQ, and NQ) can permeabilize mitochondrial membranes by altering regulation of cycA sensitive pores. Arylating quinones such as BQ alter mitochondrial membrane permeability by depolarizing the membrane., ...1,4-Naphthoquinone (a reactive metabolite of 1-naphthol) with reducing agents such as NADPH and glutathione led to the formation of semiquinone-free radicals, which were detected with electron spin resonance spectroscopy. In the presence of glutathione as a reducing agent, menadione and 1,4-naphthoquinone underwent net one-electron reduction and conjugation with glutathione. At higher concentrations of glutathione, 1,4-naphthoquinone formed the semiquinones of both the monoconjugate and the diconjugate. The naphthoquinone-glutathione conjugates should redox cycle in a manner already known for the menadione conjugate. The semiquinone intermediates could be detected only under a nitrogen atmosphere and are probably the primary oxygen-reactive species responsible for the redox cycling of menadione- and naphthoquinone-glutathione conjugates. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow triclinic needles from alcohol or petroleum ether, YELLOW POWDER, Yellow crystals | |

CAS No. |

130-15-4 | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBF5ZU7R7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

277 °F (NTP, 1992), 128.5 °C, 126 °C | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.